Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Gatifloxacin hydrochloride
CAS No.: 160738-57-8
VCID: VC21338866
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Gatifloxacin hydrochloride is a potent fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is a member of the fourth-generation fluoroquinolones, which are distinguished by their enhanced efficacy against both Gram-positive and Gram-negative bacteria . Gatifloxacin hydrochloride is used in various clinical settings, including the treatment of bacterial conjunctivitis under the brand name Zymar . Mechanism of ActionGatifloxacin hydrochloride exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . This inhibition prevents bacterial cell division, ultimately leading to bacterial cell death . Gatifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian gyrase, which minimizes potential mammalian toxicity . Antibacterial SpectrumGatifloxacin hydrochloride is effective against a wide range of bacteria, including:
Clinical ApplicationsGatifloxacin hydrochloride is used in several clinical applications:
Research FindingsRecent studies have highlighted gatifloxacin's potential in agriculture, demonstrating its effectiveness against plant pathogens such as Ralstonia solanacearum and Pseudomonas syringae pv. tomato DC3000 . In medical settings, gatifloxacin has shown synergy with other antibiotics like piperacillin and cefepime, enhancing its bactericidal activity . Safety and ToxicityWhile gatifloxacin hydrochloride is generally safe for ocular use, systemic administration has been associated with toxicity, including effects on glucose metabolism and potential for hypoglycemia or hyperglycemia . Therefore, its systemic use is limited. Data Table: Antibacterial Activity of Gatifloxacin Hydrochloride |
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CAS No. | 160738-57-8 |
Product Name | Gatifloxacin hydrochloride |
Molecular Formula | C19H22FN3O4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) |
Standard InChIKey | XUBOMFCQGDBHNK-UHFFFAOYSA-N |
SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Canonical SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Melting Point | 182-185 °C 182-185°C |
Physical Description | Solid |
Solubility | 60 mg/mL (at pH 4) 6.31e-01 g/L |
Synonyms | 1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid AM 1155 AM-1155 BMS 206584 BMS-206584 BMS206584 CG 5501 gatifloxacin gatifloxacine Tequin Zyma |
PubChem Compound | 17956339 |
Last Modified | Aug 15 2023 |
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